Disodium;2-[carboxylatomethyl(methyl)amino]acetate
Overview
Description
It is a white, crystalline powder that is soluble in water and has a pH of around 4.5 to 5.5. This compound is known for its ability to bind metal ions, making it useful in applications such as water treatment, pharmaceuticals, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[carboxylatomethyl(methyl)amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through further reactions and purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of reactors for the controlled addition of reactants, followed by purification steps such as crystallization and filtration to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[carboxylatomethyl(methyl)amino]acetate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Substitution: The compound can undergo substitution reactions where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and bases (e.g., sodium hydroxide) . The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound are metal-chelate complexes, which are used in various applications such as water softening and metal ion sequestration .
Scientific Research Applications
Disodium;2-[carboxylatomethyl(methyl)amino]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry for titration of metal ions.
Biology: Employed in molecular biology for the inhibition of metalloproteases and nucleases.
Medicine: Utilized in chelation therapy for the treatment of heavy metal poisoning.
Industry: Applied in water treatment processes to remove metal ions and prevent scale formation.
Mechanism of Action
The mechanism of action of disodium;2-[carboxylatomethyl(methyl)amino]acetate involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amino groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . This chelation process is crucial in applications such as water treatment and chelation therapy .
Comparison with Similar Compounds
Disodium;2-[carboxylatomethyl(methyl)amino]acetate is similar to other chelating agents such as:
Diethylenetriaminepentaacetic acid: Another chelating agent with a higher affinity for metal ions.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid: A chelating agent with additional hydroxyl groups, providing different binding properties.
Sodium 2,2′-((2-(carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)azanediyl)diacetate: A compound with similar chelating properties but different molecular structure.
The uniqueness of this compound lies in its specific binding properties and its widespread use in various applications due to its effectiveness and stability .
Properties
IUPAC Name |
disodium;2-[carboxylatomethyl(methyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.2Na/c1-6(2-4(7)8)3-5(9)10;;/h2-3H2,1H3,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSYDIQCDIPLJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NNa2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71160-37-7 | |
Record name | DisodiumN-(carboxylatomethyl)-N-methylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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